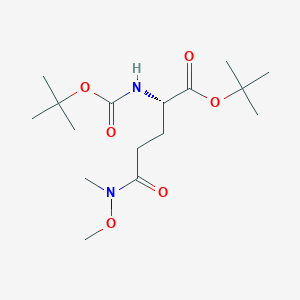

(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-(methoxy(methyl)amino)-5-oxopentanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-(methoxy(methyl)amino)-5-oxopentanoate is a useful research compound. Its molecular formula is C16H30N2O6 and its molecular weight is 346.424. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-(methoxy(methyl)amino)-5-oxopentanoate is a compound of significant interest in biochemical research, particularly for its potential applications in medicinal chemistry and as a precursor for various pharmacologically active compounds. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C14H27N2O5, with a molecular weight of approximately 289.37 g/mol. The compound features a tert-butoxycarbonyl protecting group, which is commonly used in peptide synthesis to protect amino groups during reactions.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the tert-butyl ester : This step often utilizes carbon tetrabromide and triphenylphosphine in dichloromethane.

- Protection of the amino group : The tert-butoxycarbonyl (Boc) group is introduced to protect the amine during subsequent reactions.

- Introduction of methoxy and methyl groups : These modifications are crucial for enhancing biological activity.

The yield from these reactions can reach up to 100% under optimized conditions, making it an efficient synthetic route for obtaining this compound .

Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific enzyme systems and cellular pathways:

- Inhibition of Amino Acid Transporters : Studies have shown that derivatives of this compound can inhibit system L transporters, which are essential for amino acid uptake in cells. This inhibition has been quantified in several experiments, demonstrating significant reductions in uptake percentages compared to control conditions .

- Potential as a Pharmacological Agent : The compound has been implicated in the synthesis of pharmacologically active compounds that contain an (iS)-2-aminoglutarimide moiety. These derivatives have shown promise in targeting specific receptors or enzymes involved in disease processes .

Case Studies

- Uptake Inhibition Studies : A study examining the uptake of various amino acids in the presence of this compound demonstrated that concentrations as low as 10 mM could significantly inhibit amino acid transport by over 70% . This suggests that the compound may have therapeutic potential in conditions where amino acid transport is dysregulated.

- Synthesis of Bioactive Compounds : The compound has been utilized as an intermediate in synthesizing other bioactive molecules, including those with anti-cancer properties. Research has indicated that modifications to the methoxy group can enhance selectivity towards specific cancer cell lines .

Table 1: Biological Activity Summary

Aplicaciones Científicas De Investigación

Synthesis of Dipeptides

One of the primary applications of (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-(methoxy(methyl)amino)-5-oxopentanoate is in the synthesis of dipeptides. Dipeptides are formed by linking two amino acids through peptide bonds, and this compound serves as a key starting material for such syntheses.

Methods of Application:

- The compound is utilized with common coupling reagents to facilitate the formation of dipeptides.

- It acts as a protected amino acid derivative, which can be deprotected after synthesis to yield functional dipeptides.

Research indicates that compounds with similar structural features often exhibit various biological activities. The potential applications of this compound include:

Biological Properties:

- Antioxidant Activity: Compounds with similar structures have demonstrated antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.

- Cytotoxic Effects: Some derivatives have shown cytotoxic effects against cancer cells, suggesting potential applications in oncology.

- Modulation of Biological Pathways: The unique functional groups may allow for interaction with various biological pathways, influencing processes such as cell proliferation and apoptosis.

Comparison with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-Acetyl-L-Valine | Acetylated amino acid | Involved in protein synthesis |

| Boc-Lysine | tert-butoxycarbonyl protected lysine | Used in peptide synthesis |

| Methionine Derivatives | Contains sulfur; similar amino structure | Plays a role in methylation processes |

The specific combination of functional groups in this compound may impart distinct biological activities not found in these other compounds.

Case Study 1: Synthesis of Enantiopure Non-Natural Alpha-Amino Acids

A study demonstrated the use of tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate as a key intermediate in synthesizing enantiopure non-natural alpha-amino acids. This highlights the compound's utility in advanced organic synthesis and its role in developing new pharmaceuticals .

Case Study 2: Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets. Techniques such as molecular docking and receptor-ligand interaction studies have been employed to elucidate its pharmacodynamics and pharmacokinetics .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting its ester and carbamate groups:

tert-Butyl Ester Hydrolysis

-

Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or aqueous HCl.

-

Outcome : Cleavage of the tert-butyl ester yields the corresponding carboxylic acid, facilitating further functionalization .

Boc (tert-Butoxycarbonyl) Deprotection

-

Conditions : HCl in dioxane or TFA.

-

Outcome : Removal of the Boc protecting group generates a free amine, critical for peptide chain elongation .

| Reaction Type | Conditions | Product | References |

|---|---|---|---|

| Ester hydrolysis | TFA/DCM, 0°C → RT, 2 hr | (S)-5-(methoxy(methyl)amino)-5-oxopentanoic acid | |

| Boc deprotection | 4M HCl/dioxane, RT, 1 hr | Free amine intermediate |

Peptide Coupling

-

Reagents : Dicyclohexylcarbodiimide (DCC)/4-dimethylaminopyridine (DMAP) or HOBt/EDC.

-

Mechanism : Activation of the carboxylic acid (post-ester hydrolysis) enables nucleophilic attack by amino groups of other residues, forming amide bonds .

Methoxy(methyl)amide Reactivity

-

Applications : The methoxy(methyl)amino group acts as a directing group in metal-catalyzed cross-coupling reactions or undergoes nucleophilic substitution.

Carbonyl Reduction

-

Reagents : Sodium borohydride (NaBH4) or Diisobutylaluminum hydride (DIBALH).

-

Outcome : Reduction of the ketone to a secondary alcohol, modifying solubility and reactivity .

Oxidation of Alcohol Intermediates

-

Reagents : Pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

-

Application : Re-generates ketones for iterative synthesis steps.

Esterification and Transesterification

The compound participates in ester exchange reactions:

Transesterification

-

Conditions : Acid catalysis (e.g., p-toluenesulfonic acid) in methanol or ethanol.

-

Outcome : Replacement of the tert-butyl ester with methyl or ethyl esters .

Esterification with Alcohols

-

Example : Reaction with tert-butanol under DCC/DMAP yields bulkier esters, altering steric properties .

Wittig and Related Olefination Reactions

The ketone group undergoes Wittig reactions to form alkenes:

-

Reagents : Phosphorus ylides (e.g., Ph3P=CHCO2Et).

-

Application : Extends the carbon chain, introducing conjugated double bonds for photochemical studies .

| Reaction | Conditions | Product | References |

|---|---|---|---|

| Wittig olefination | Ylide, THF, −78°C → RT | α,β-unsaturated ester derivative |

Stability and Reaction Optimization

-

pH Sensitivity : Reactions involving the free amine require neutral to slightly acidic conditions to prevent premature deprotection .

-

Temperature Control : Exothermic reactions (e.g., DCC-mediated couplings) are conducted at 0°C to minimize side products .

This compound’s versatility is underscored by its participation in hydrolysis, amidation, reduction, and olefination reactions, making it invaluable in synthesizing complex biomolecules and pharmaceuticals. Experimental protocols emphasize careful control of reaction conditions to maximize yields and selectivity.

Propiedades

IUPAC Name |

tert-butyl (2S)-5-[methoxy(methyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O6/c1-15(2,3)23-13(20)11(9-10-12(19)18(7)22-8)17-14(21)24-16(4,5)6/h11H,9-10H2,1-8H3,(H,17,21)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYLEOANPQRWKH-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)N(C)OC)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCC(=O)N(C)OC)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.